1,3-Bis(Phenylethynyl)Benzene

Photophysics UV-Vis Spectroscopy Dendrimer Chromophores

1,3-Bis(phenylethynyl)benzene (m-BPEB) is a meta-substituted member of the bis(phenylethynyl)benzene (BPEB) regioisomer family—C₂₂H₁₄ backbone with two phenylethynyl arms linked to a central benzene ring at the 1,3-positions. Unlike the fully conjugated para isomer, m-BPEB exhibits rotationally interrupted π-conjugation, making it the primary chromophore building block in light-harvesting polyphenylene ethynylene (PPE) dendrimers.

Molecular Formula C22H14
Molecular Weight 278.3 g/mol
CAS No. 13141-36-1
Cat. No. B3046855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(Phenylethynyl)Benzene
CAS13141-36-1
Molecular FormulaC22H14
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=CC(=CC=C2)C#CC3=CC=CC=C3
InChIInChI=1S/C22H14/c1-3-8-19(9-4-1)14-16-21-12-7-13-22(18-21)17-15-20-10-5-2-6-11-20/h1-13,18H
InChIKeyOYEDTTNTNYKSFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(Phenylethynyl)Benzene (CAS 13141-36-1) for Research & Industrial Procurement: Core Identity and Selection Context


1,3-Bis(phenylethynyl)benzene (m-BPEB) is a meta-substituted member of the bis(phenylethynyl)benzene (BPEB) regioisomer family—C₂₂H₁₄ backbone with two phenylethynyl arms linked to a central benzene ring at the 1,3-positions. Unlike the fully conjugated para isomer, m-BPEB exhibits rotationally interrupted π-conjugation, making it the primary chromophore building block in light-harvesting polyphenylene ethynylene (PPE) dendrimers [1]. The compound is a crystalline solid at ambient temperature, with a reported melting point of 114–115 °C and a boiling point of approximately 464.6 °C (predicted) . Its meta topology confers a bent molecular geometry that distinctively alters photophysical behavior, thermal phase transitions, and intermolecular packing relative to its 1,4- and 1,2-substituted isomers, directly impacting device-level performance in organic electronics, liquid crystals, and photonic materials.

Why 1,3-Bis(Phenylethynyl)Benzene Cannot Be Replaced by Its 1,4- or 1,2-Isomers in Performance-Driven Applications


Although 1,3-, 1,4-, and 1,2-bis(phenylethynyl)benzenes share the identical molecular formula and functional group inventory, their substitution pattern dictates fundamentally different π-conjugation topologies. The 1,4-isomer possesses linear, through-conjugated phenylene-ethynylene pathways, yielding a smaller HOMO–LUMO gap and red-shifted absorption/emission compared to the meta analogue [1]. In the 1,3-isomer, conjugation is interrupted at the meta node, confining electronic excitation to the two diphenylacetylene branches separately—this produces an absorption spectrum nearly identical to that of diphenylacetylene (tolane) but an emission profile with a dramatically altered Stokes shift of ~2000 cm⁻¹ relative to the band origin [2]. Such regioisomer-specific photophysics cannot be replicated by simply blending the 1,4-isomer or adjusting concentration; procurement of the correct isomer is therefore non-negotiable for applications requiring predictable excited-state energetics, energy-transfer directionality in dendrimers, or specific liquid-crystalline phase behavior.

Quantitative Differentiation Evidence: 1,3-Bis(Phenylethynyl)Benzene vs. Closest Analogs


Absorption Spectrum Decoupling from Diphenylacetylene Branches vs. 1,4-Isomer

The absorption spectrum of 1,3-bis(phenylethynyl)benzene is experimentally indistinguishable from that of its constituent diphenylacetylene (tolane) branches at low temperature (−198 °C), confirming that meta-substitution effectively interrupts π-conjugation between the two arms [1]. In contrast, 1,4-bis(phenylethynyl)benzene exhibits a broad, red-shifted HOMO–LUMO absorption band due to extended through-conjugation [2]. This means m-BPEB behaves optically as two independent tolane units, whereas p-BPEB behaves as a single delocalized chromophore.

Photophysics UV-Vis Spectroscopy Dendrimer Chromophores

Unusual Stokes Shift of ~2000 cm⁻¹ vs. Diphenylacetylene (Tolane)

1,3-Bis(phenylethynyl)benzene exhibits an anomalous Stokes shift of approximately 2000 cm⁻¹ between its absorption band origin and emission band origin, attributed to vibronic symmetry selection rules invalidating the Born-Oppenheimer approximation [1]. This shift is intrinsic to the meta topology and is not observed in the para isomer, whose fluorescence is mirror-symmetric with absorption at low temperature [2]. The large Stokes shift translates to minimal self-absorption losses in solid-state emitters, a critical advantage for light-emitting device efficiency.

Photophysics Stokes Shift Vibronic Coupling

HOMO–LUMO Gap Tuning via Bent vs. Linear vs. Cross-Conjugation Pathways in Regioisomers

Pulse radiolysis studies on donor–acceptor-substituted 1,3-, 1,4-, and 1,2-BPEB regioisomers reveal that the meta topology enforces a 'bent' (kinked) charge-transfer conjugation pathway, whereas the para isomer follows a linear pathway and the ortho isomer a cross-conjugated pathway [1]. Each topology produces a distinctly different HOMO–LUMO energy gap and therefore different emission color and intensity from charge recombination. The meta isomer's bent pathway cannot be emulated by either the ortho or para substitution pattern.

Electronic Structure Charge Recombination Pulse Radiolysis

Liquid-Crystalline Phase Diversity: Bent-Core Mesophase Formation vs. Linear Nematic Phases of 1,4-BPEB

Molecules incorporating a 1,3-bis(phenylethynyl)benzene central unit, when functionalized with phenyl-benzoate rigid cores, exhibit a rich polymorphism comprising a rectangular columnar (Colᵣ, ribbon) phase, an antiferroelectric switchable SmCPA phase, and a highly ordered smectic phase [1]. In contrast, 1,4-BPEB derivatives primarily display conventional nematic phases and, with chiral doping, blue-phase liquid-crystalline behavior with a narrow ~8 °C temperature window [2]. The bent geometry of the meta isomer is the structural origin of this phase diversity.

Liquid Crystals Mesophase Behavior Bent-Core Molecules

Evidence-Backed Application Scenarios for 1,3-Bis(Phenylethynyl)Benzene Procurement


Light-Harvesting PPE Dendrimer Core Chromophore

1,3-Bis(phenylethynyl)benzene serves as the foundational chromophore in polyphenylene ethynylene (PPE) dendrimers because its absorption spectrum is the additive sum of two independent diphenylacetylene branches [1]. This decoupled absorption enables sequential, directional energy transfer from peripheral donors to a central acceptor, a design principle that cannot be realized with the delocalized para isomer. Researchers developing artificial photosynthetic antennae or luminescent solar concentrators should select the meta isomer specifically for this modular photophysical behavior.

Deep-Blue OLED Solid-State Emitter with Minimal Self-Absorption

The ~2000 cm⁻¹ Stokes shift of 1,3-bis(phenylethynyl)benzene, confirmed by combined experimental spectroscopy and quantum dynamics simulations [1], translates to negligible overlap between absorption and emission in the solid state. This property is essential for achieving high external quantum efficiency in deep-blue OLEDs, where self-reabsorption is a well-known loss channel. Meta-substituted BPEB derivatives have been demonstrated as efficient solid-state deep-blue emitters with CIE coordinates of (0.16, 0.07) [2], underscoring the practical relevance of the intrinsic Stokes shift advantage.

Antiferroelectric Switchable Liquid-Crystalline Materials

The bent molecular geometry conferred by 1,3-substitution enables the formation of antiferroelectric switchable SmCPA phases when the meta BPEB core is incorporated into phenyl-benzoate mesogens [1]. This phase exhibits polar switching under applied electric fields, making it valuable for fast-response electro-optical modulators, bistable displays, and ferroelectric memory elements. The linear 1,4-BPEB core cannot access this mesophase class, making the meta isomer the only viable BPEB scaffold for antiferroelectric liquid-crystal device development.

Tuneable Electrogenerated Chemiluminescence (ECL) Probes

The bent charge-transfer conjugation pathway unique to 1,3-bis(phenylethynyl)benzene, demonstrated by pulse radiolysis charge-recombination experiments comparing all three regioisomers [1], provides a distinct HOMO–LUMO gap and emission wavelength regime. This enables the design of ECL labels and sensors with specific emission colors and intensities that fill the spectral gap between ortho- and para-BPEB-based systems. Analytical laboratories and biosensor developers seeking multiplexed ECL detection should include the meta isomer in their panel for wavelength-differentiated readout.

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